2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative with a thioacetamide linker, featuring a 4-chlorophenyl substituent at position 5 of the triazole ring, an ethyl group at position 4, and a 4-ethoxyphenyl acetamide moiety. Its structure combines aromatic, heterocyclic, and sulfur-containing functional groups, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C20H21ClN4O2S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-3-25-19(14-5-7-15(21)8-6-14)23-24-20(25)28-13-18(26)22-16-9-11-17(12-10-16)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,26) |
InChI Key |
XXNTYTAZYOKGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives, acylated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains and fungi. For instance:
- Study Findings : Compounds derived from triazole structures have shown promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound also shows potential as an anticancer agent. Mechanistic studies reveal that it may induce apoptosis in cancer cells by modulating specific signaling pathways:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : It interacts with cellular receptors, affecting growth factor signaling pathways.
- Induction of Apoptosis : Evidence suggests activation of apoptotic pathways leading to programmed cell death in tumor cells .
Case Studies
- Antimicrobial Efficacy Study :
-
Anticancer Screening :
- Objective : Assess the anticancer properties on human breast adenocarcinoma (MCF7) cell lines.
- Method : Sulforhodamine B assay for cell viability.
- Results : Compounds similar to 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide demonstrated strong cytotoxic effects, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole thioacetamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences :
- Replaces the 4-chlorophenyl group with a 3-pyridinyl ring.
- Substitutes the 4-ethoxyphenyl acetamide with a 4-ethylphenyl group.
- Functional Implications :
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences :
- Features a 2-pyridinyl group at position 5 and a 4-butylphenyl acetamide.
- Functional Implications: OLC15 is a potent Orco antagonist, suggesting that minor substitutions (e.g., pyridine position, alkyl chain length) can invert pharmacological activity .
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide
- Structural Differences :
- Substitutes 4-chlorophenyl with 3-bromophenyl.
- Replaces ethyl with methyl at position 4 and uses a trifluoromethylchlorophenyl acetamide.
- This compound exhibits nonlinear optical (NLO) properties, indicating structural flexibility for non-biological applications .
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
- Structural Differences :
- Replaces the ethyl group at position 4 with a 4-methylphenyl substituent.
- Uses a 2-ethyl-6-methylphenyl acetamide instead of 4-ethoxyphenyl.
- Functional Implications :
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Structural Differences :
- Positions 4 and 5 of the triazole are occupied by 4-chlorophenyl and pyridinyl groups, respectively.
- The acetamide group is linked to a 3,4-dichlorophenyl ring.
- Functional Implications :
Tabulated Comparison of Key Properties
Research Findings and Implications
- Bioactivity Trends: Pyridine-containing analogs (e.g., VUAA1, OLC15) show receptor modulation, while halogen-rich derivatives (e.g., 3-bromo/trifluoromethyl) are explored for material science .
- Synthetic Flexibility :
- The 1,2,4-triazole core allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and therapeutic applications. This article summarizes the biological activities associated with this compound, including its mechanism of action, efficacy in various assays, and relevant research findings.
Basic Information
- Chemical Name : 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- CAS Number : 332934-56-2
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : 402.89776 g/mol
Structural Characteristics
The compound features a triazole ring, which is known for its biological activity. The presence of the chlorophenyl and ethoxyphenyl moieties contributes to its pharmacological properties.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of triazole compounds exhibit significant inhibition of lipoxygenases (LOXs), which are enzymes involved in the inflammatory response. Specifically, compounds similar to 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have shown potential as LOX inhibitors with low cytotoxicity.
Case Study: LOX Inhibition
A series of studies evaluated various triazole derivatives for their ability to inhibit 15-lipoxygenase (15-LOX). The most active compounds demonstrated IC50 values ranging from 17.43 μM to 27.53 μM while maintaining over 79% cellular viability at concentrations of 0.25 mM . This suggests that similar compounds could be developed into effective anti-inflammatory agents.
Cytotoxicity and Cellular Viability
The cellular viability assays conducted on mononuclear cells (MNCs) showed that the triazole derivatives exhibited low toxicity. The MTT assay results indicated that at their respective IC50 values, these compounds maintained cellular viability close to 100%, highlighting their potential as safe therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the positioning and nature of substituents on the phenyl rings significantly influence the biological activity of these compounds. Variations in substituents can lead to changes in potency and selectivity towards specific targets such as LOXs .
Summary of Key Studies
Future Directions
Further research is needed to explore additional derivatives and their pharmacokinetic profiles. The ongoing synthesis and evaluation of new triazole-based compounds may lead to the discovery of more effective anti-inflammatory agents with favorable safety profiles.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (ethanol, 80°C).
- Step 2: Thioether linkage formation using chloroacetyl chloride in the presence of triethylamine (dioxane, 20–25°C).
- Step 3: Purification via recrystallization (ethanol-DMF mixtures) or column chromatography (petroleum ether/ethyl acetate gradients). Key factors for yield and purity include precise pH control during coupling reactions and inert atmospheres to prevent oxidation. Use HPLC (>95% purity) for final validation .
Q. Which spectroscopic methods are recommended for structural characterization?
- 1H/13C NMR: Confirm substituent positions and integration ratios (e.g., ethyl group at δ 1.2–1.4 ppm, ethoxy at δ 3.4–3.6 ppm).
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak at m/z 443.08).
- IR Spectroscopy: Identify thioamide C=S stretches (~1,100 cm⁻¹) and amide N-H bends (~3,300 cm⁻¹).
- X-ray Crystallography: Resolve 3D conformation for docking studies .
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans.
- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition: Fluorescence-based assays targeting COX-2 or α-glucosidase .
Q. How should researchers handle solubility limitations in bioassays?
- Use DMSO (≤0.1% v/v) as a co-solvent to maintain compound stability.
- Explore prodrug strategies (e.g., esterification of the ethoxy group) or nanoformulations (liposomes) to enhance aqueous solubility .
Q. What are the critical storage conditions for this compound?
- Store in airtight containers under nitrogen at –20°C.
- Avoid moisture (use desiccants) and prolonged exposure to light.
- Conduct stability tests via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Standardize Assay Conditions: Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).
- Validate Purity: Re-test compounds with ≥98% HPLC purity.
- Orthogonal Assays: Confirm antifungal activity via both broth microdilution and agar diffusion methods .
Q. What strategies elucidate the mechanism of action?
- Molecular Docking: Simulate binding to COX-2 (PDB ID 5KIR) using AutoDock Vina.
- Gene Expression Profiling: RNA-seq analysis on treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).
- Enzyme Kinetics: Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots .
Q. How to design SAR studies for this compound?
- Systematic Substitutions: Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- In Silico Screening: Use QSAR models (e.g., CoMFA) to predict activity changes.
- Biological Testing: Compare IC₅₀ values across derivatives to map critical pharmacophores .
Q. What computational methods predict reactivity and metabolite profiles?
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate hydrolysis stability in physiological pH (7.4).
- ADMET Prediction: Use SwissADME to forecast bioavailability and cytochrome P450 interactions .
Q. How to address scalability challenges in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
